2,3,6-Trifluorobenzoic acid sodium salt
Description
Significance and Research Trajectories of Halogenated Benzoic Acid Derivatives
Halogenated benzoic acid derivatives, including those containing fluorine, chlorine, bromine, and iodine, are fundamental building blocks in medicinal chemistry and materials science. The incorporation of halogens into the benzoic acid scaffold can alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is widely used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Research in this area is focused on several key trajectories:
Pharmaceutical Development : Halogenated benzoic acids are integral to the synthesis of a wide array of pharmaceuticals. They are found in drugs targeting various conditions, from cancer to infectious diseases. For instance, certain trifluorobenzoic acids are precursors for quinoline (B57606) derivatives with antibacterial action. The presence of the benzoic acid moiety in organic molecules has been linked to significant anticancer potential. nih.gov
Agrochemical Innovation : In the agrochemical industry, these compounds are used to create potent and selective herbicides and pesticides. The halogen atoms can enhance the efficacy and environmental persistence of these products. google.com
Materials Science : Fluorinated benzoic acids are used in the development of advanced materials such as fluorinated polymers and high-performance coatings, which benefit from enhanced chemical resistance and thermal stability. nbinno.com
Catalysis and Synthesis : More recently, polyfluorinated benzoic acids like 3,4,5-Trifluorobenzoic acid have been employed as transient directing groups in transition-metal-catalyzed C-H activation reactions, facilitating the construction of complex molecules. ossila.com
The ongoing exploration of halogenated benzoic acids continues to yield novel applications, driven by their versatile chemical nature and the predictable effects of halogenation on molecular properties.
Overview of 2,3,6-Trifluorobenzoic Acid as a Key Intermediate in Advanced Chemical Syntheses
2,3,6-Trifluorobenzoic acid, and by extension its sodium salt, is a prominent example of a halogenated benzoic acid derivative serving as a critical intermediate in organic synthesis. echemi.com Its specific substitution pattern of fluorine atoms makes it a valuable precursor for creating complex target molecules.
The primary utility of 2,3,6-Trifluorobenzoic acid lies in its role as a building block for pharmaceuticals and agrochemicals. echemi.comnbinno.com One of the most cited applications is in the synthesis of inhibitors for malaria aspartyl proteases, Plasmepsin I and II, which are crucial targets for antimalarial drug development. chemicalbook.comchemicalbook.com The compound's structure allows for precise chemical modifications, enabling the introduction of the trifluorobenzoyl group into larger, more complex molecules.
The synthesis of 2,3,6-Trifluorobenzoic acid itself typically involves the reaction of 1,2,4-trifluorobenzene (B1293510) with a strong base like n-butyllithium, followed by carboxylation with carbon dioxide. nbinno.comchemicalbook.com The resulting acid can then be converted to its sodium salt for different applications or to improve handling and solubility characteristics.
Physicochemical Properties of 2,3,6-Trifluorobenzoic Acid
| Property | Value |
| CAS Number | 2358-29-4 |
| Molecular Formula | C7H3F3O2 |
| Molecular Weight | 176.09 g/mol sigmaaldrich.com |
| Appearance | White to light yellow crystalline powder chemicalbook.comchemicalbook.com |
| Melting Point | 130-131 °C sigmaaldrich.com |
| Boiling Point (Predicted) | 233.5±35.0 °C chemicalbook.com |
| pKa (Predicted) | 2.00±0.10 chemicalbook.com |
The unique electronic properties conferred by the three fluorine atoms make 2,3,6-Trifluorobenzoic acid and its sodium salt indispensable tools for chemists developing next-generation medicines and advanced materials.
Structure
3D Structure of Parent
Properties
CAS No. |
1803845-07-9 |
|---|---|
Molecular Formula |
C7H2F3NaO2 |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
sodium;2,3,6-trifluorobenzoate |
InChI |
InChI=1S/C7H3F3O2.Na/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |
InChI Key |
FACZAUDDGWDKQR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2,3,6 Trifluorobenzoic Acid and Its Derivatives
Established Synthetic Pathways to Trifluorobenzoic Acid Isomers
Traditional synthetic routes to trifluorobenzoic acid isomers rely on a series of well-established chemical transformations. These pathways often involve the manipulation of functional groups on a pre-existing benzene (B151609) ring to introduce the desired fluorine and carboxyl moieties.
Halogenation and Selective Fluorination Strategies of Aromatic Precursors
The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of trifluorobenzoic acids. Direct fluorination of benzoic acid derivatives is often challenging due to the high reactivity of elemental fluorine, which can lead to a mixture of products and potential safety hazards. Therefore, selective fluorination strategies are typically employed, often involving the replacement of other halogen atoms or the use of specialized fluorinating agents.
One common approach involves the use of nucleophilic fluorinating agents, such as alkali metal fluorides (e.g., potassium fluoride), to displace chlorine or bromine atoms from a polychlorinated or polybrominated benzoic acid precursor. The efficiency of this halogen exchange (Halex) reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of any phase-transfer catalysts. For instance, the synthesis of 2,4,6-trifluorobenzoic acid can be achieved from 2,3,4,5,6-pentachlorobenzonitrile by first fluorinating it to 3,5-dichloro-2,4,6-trifluorobenzonitrile using potassium fluoride (B91410), followed by subsequent de-chlorination and hydrolysis. researchgate.net
Another strategy involves the use of electrophilic fluorinating reagents, which can directly introduce fluorine onto an activated aromatic ring. While less common for the synthesis of highly fluorinated benzoic acids, this approach can be useful for specific isomers. The choice of fluorinating agent and the directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity.
| Strategy | Typical Reagents | Advantages | Challenges |
|---|---|---|---|
| Nucleophilic Fluorination (Halex Reaction) | KF, CsF | Cost-effective reagents, suitable for large-scale production. | Requires activated substrates, harsh reaction conditions may be needed. |
| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Milder reaction conditions, can be highly selective. | Reagents can be expensive, may not be suitable for all substrates. |
Carboxylation Reactions via Grignard Reagents and Related Organometallic Intermediates
Carboxylation of an organometallic intermediate is a widely used method for the synthesis of carboxylic acids, including trifluorobenzoic acid isomers. This approach involves the formation of a Grignard reagent or an organolithium species from a corresponding trifluorohalobenzene, followed by its reaction with carbon dioxide.
For example, 2,3,6-trifluorobenzoic acid can be synthesized from 1,2,4-trifluorobenzene (B1293510). nbinno.com The process involves the reaction of 1,2,4-trifluorobenzene with n-butyllithium to form a lithiated intermediate, which is then carboxylated using carbon dioxide. Similarly, the Grignard reagent of a trifluorobromobenzene can be prepared by reacting it with magnesium metal. researchgate.net This organomagnesium compound then acts as a nucleophile, attacking the electrophilic carbon of CO2 to form a magnesium carboxylate salt, which upon acidic workup yields the desired trifluorobenzoic acid. semanticscholar.orgresearchgate.net
The success of this method is highly dependent on the stability of the organometallic intermediate. The presence of multiple electron-withdrawing fluorine atoms can make the formation and handling of these reagents challenging. Anhydrous conditions are crucial to prevent the quenching of the highly reactive organometallic species by water.
Amine-to-Halogen Transformations through Diazotization Processes
The transformation of an amino group on an aromatic ring into a halogen is a versatile synthetic strategy that can be employed in the synthesis of trifluorobenzoic acids. This is typically achieved through a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, which can then be subsequently replaced by a halogen.
The Sandmeyer reaction is a classic example of this transformation, where a diazonium salt is treated with a copper(I) halide to introduce a chlorine or bromine atom. wikipedia.orgnih.gov While effective, this method is not typically used for direct fluorination.
For the introduction of fluorine, the Balz-Schiemann reaction is the method of choice. wikipedia.orgscientificupdate.combyjus.com In this reaction, an aromatic amine is treated with nitrous acid in the presence of fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate (B81430) salt. This salt is often stable enough to be isolated and then thermally decomposed to yield the corresponding aryl fluoride, with the liberation of nitrogen gas and boron trifluoride. wikipedia.orgbyjus.com This method provides a reliable route to specific isomers of trifluorobenzoic acid, provided the corresponding amino-trifluorobenzoic acid precursor is available. However, the thermal decomposition can sometimes be difficult to control on a large scale. researchgate.net
| Reaction | Key Reagents | Product | Key Features |
|---|---|---|---|
| Sandmeyer Reaction | NaNO₂, HCl/H₂SO₄; CuCl/CuBr | Aryl Chloride/Bromide | Copper(I) catalyzed decomposition of diazonium salt. wikipedia.org |
| Balz-Schiemann Reaction | NaNO₂, HBF₄; Heat | Aryl Fluoride | Thermal decomposition of an isolated diazonium tetrafluoroborate salt. wikipedia.org |
Hydrolysis of Halogenated Benzonitrile Precursors
The hydrolysis of a nitrile group to a carboxylic acid is a robust and high-yielding reaction that is frequently used in the final step of the synthesis of trifluorobenzoic acids. This method involves the preparation of a trifluorobenzonitrile intermediate, which is then subjected to acidic or basic hydrolysis.
For example, a process for preparing 2,4,6-trifluorobenzoic acid involves the hydrolysis of 2,4,6-trifluorobenzonitrile. google.com The hydrolysis can be carried out using strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures. researchgate.netresearchgate.net The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
Advanced Synthetic Approaches and Process Intensification
In recent years, there has been a significant drive towards developing more efficient, safer, and sustainable methods for the synthesis of fine chemicals. In the context of trifluorobenzoic acid production, this has led to the exploration of advanced synthetic approaches such as continuous flow chemistry.
Continuous Flow Synthesis Methodologies for Enhanced Efficiency
Continuous flow synthesis, performed in microreactors or other flow devices, offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purities. researchgate.netresearchgate.net
A notable example is the two-step continuous flow synthesis of 2,4,5-trifluorobenzoic acid. researchgate.net This process involves the sequential Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide, followed by the carboxylation of the resulting aryl-Grignard reagent with gaseous carbon dioxide. The use of a T-micromixer and a tube microreactor for the Grignard exchange reaction allows for precise control over reaction time and temperature, leading to a near-quantitative yield of the intermediate. The subsequent gas-liquid carboxylation is efficiently carried out in a falling film microreactor, which provides a large interfacial area for the reaction between the Grignard reagent and CO2. researchgate.net This integrated microflow system allows for the production of 2,4,5-trifluorobenzoic acid in high yield and purity with a simple workup procedure. researchgate.net
The principles of this continuous flow approach can be adapted for the synthesis of other trifluorobenzoic acid isomers, offering a pathway to more efficient and scalable manufacturing processes. The ability to precisely control reaction parameters in a continuous flow setup is particularly advantageous for handling unstable intermediates like Grignard reagents and for managing highly exothermic reactions. researchgate.net
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio. | Excellent, due to high surface area-to-volume ratio of microreactors. researchgate.net |
| Mass Transfer | Can be inefficient, especially in gas-liquid reactions. | Highly efficient, enabling rapid reactions. researchgate.net |
| Safety | Larger volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reaction volumes (hold-up). researchgate.net |
| Scalability | Often requires significant process redevelopment ("scaling up"). | More straightforward scaling by running multiple reactors in parallel ("numbering up"). |
| Process Control | More challenging to maintain precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, residence time). researchgate.net |
Regioselective Control in Synthesis and Isomer Separation Techniques
The synthesis of 2,3,6-trifluorobenzoic acid necessitates stringent control over regioselectivity to ensure the correct positioning of the fluorine and carboxyl groups on the benzene ring. A primary synthetic route involves the reaction of 1,2,4-trifluorobenzene with n-butyllithium and subsequent carboxylation with carbon dioxide. nbinno.comchemicalbook.com The selection of the starting isomer, 1,2,4-trifluorobenzene, is the critical factor that dictates the final substitution pattern, making this an example of substrate-controlled regioselectivity.
In the broader context of synthesizing substituted trifluorobenzoic acids, high selectivity is a paramount concern. For instance, processes have been developed where the exchange of a fluorine atom for another radical proceeds with high selectivity, minimizing the formation of other isomers. google.com Furthermore, selective decarboxylation of a substituted trifluoroisophthalic acid can yield the desired single-carboxyl product with high precision. google.com These examples underscore the importance of multi-step syntheses designed to control the specific placement of functional groups.
Despite careful synthetic design, the formation of positional isomers can occur. The separation of these closely related compounds is often challenging. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to isolate the desired isomer. chromforum.org The success of these separations often depends on the specific conditions and the choice of stationary phase, with specialized columns sometimes required to achieve adequate resolution between isomers with subtle structural differences. chromforum.orgresearchgate.net
Table 1: Isomer Separation Techniques for Fluorinated Aromatic Acids
| Technique | Stationary Phase/Column | Mobile Phase/Conditions | Application Note |
|---|---|---|---|
| Reverse-Phase HPLC | C18, CN, PFP(2) | Methanol (B129727)/Acetate Buffer | Effective for separating positional isomers of trifluorophenylacetic acid; conditions can be optimized by adjusting mobile phase ratios. chromforum.orgresearchgate.net |
| Gas Chromatography (GC) | Capillary Columns | Temperature Gradient | Can provide good separation for isomers that are difficult to resolve by HPLC. chromforum.org |
| Mixed-Mode Chromatography | Specialized Columns | Varied | Can separate acidic, basic, or zwitterionic positional isomers by utilizing multiple interaction mechanisms. chromforum.org |
Strategies for Derivatization and Functionalization of 2,3,6-Trifluorobenzoic Acid
Further chemical modification of 2,3,6-trifluorobenzoic acid allows for the creation of a diverse range of derivatives with tailored properties for various applications. The carboxylic acid group is a versatile handle for functionalization, enabling the formation of salts, esters, and amides.
The formation of a sodium salt from 2,3,6-trifluorobenzoic acid is a straightforward acid-base reaction. It is typically achieved by reacting the carboxylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent.
The primary motivation for converting fluorinated benzoic acids into their salt forms is to modify their physicochemical properties, particularly solubility and permeability. For instance, salts of the related 3,4,5-trifluorobenzoic acid have been shown to improve the solubility and permeability of certain active pharmaceutical ingredients (APIs). ossila.com This enhancement is crucial in pharmaceutical development for improving drug delivery and bioavailability. The sodium salt of 2,3,6-trifluorobenzoic acid is therefore a key intermediate when its incorporation into an aqueous system or formulation is required.
Table 2: Salt Formation of 2,3,6-Trifluorobenzoic Acid
| Reactant 1 | Reactant 2 | Product | Primary Application |
|---|---|---|---|
| 2,3,6-Trifluorobenzoic Acid | Sodium Hydroxide (NaOH) | 2,3,6-Trifluorobenzoic Acid Sodium Salt | Intermediate for synthesis, improved solubility in aqueous media. ossila.com |
| 2,3,6-Trifluorobenzoic Acid | Sodium Carbonate (Na₂CO₃) | This compound | Neutralization and salt formation, often used in workup procedures. libretexts.org |
Esterification is a common derivatization reaction for 2,3,6-trifluorobenzoic acid, used to generate esters for a variety of synthetic purposes. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. libretexts.org Recent advancements have explored the use of heterogeneous catalysts, which can simplify product purification and reduce reaction times compared to traditional methods. rsc.org The resulting esters can serve as building blocks for more complex molecules in agrochemicals and pharmaceuticals.
Amidation , the reaction of the carboxylic acid with an amine to form an amide, is another key strategy for synthetic diversification. This transformation can be accomplished using various coupling agents or by activating the carboxylic acid. Iridium-catalyzed C-H amidation reactions have also been developed for benzoic acids, offering novel routes to introduce amino groups with high efficiency and functional group compatibility. ibs.re.kr Amide derivatives of 2,3,6-trifluorobenzoic acid are valuable intermediates in medicinal chemistry.
Spectroscopic Characterization and Structural Elucidation Studies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding arrangements within the 2,3,6-Trifluorobenzoic acid sodium salt molecule.
Fourier-Transform Infrared (FTIR) Spectroscopic Analysis
FTIR spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The transition from the carboxylic acid to its sodium salt brings about significant changes in the infrared spectrum, most notably in the region of the carboxyl group vibrations.
In the parent acid, a broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. Upon formation of the sodium salt, this broad band disappears, providing clear evidence of deprotonation.
The most prominent feature in the FTIR spectrum of the sodium salt is the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the range of 1540-1650 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is found in the 1400-1450 cm⁻¹ region. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.
Other significant absorptions include those related to the trifluorinated benzene (B151609) ring. The C-F stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The aromatic C-C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹.
Table 1: Typical FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Asymmetric COO⁻ Stretch | 1650-1540 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| Symmetric COO⁻ Stretch | 1450-1400 | Strong |
| C-F Stretch | 1300-1100 | Strong |
Raman Spectroscopic Investigations
Raman spectroscopy provides complementary information to FTIR analysis. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective in characterizing the vibrations of the aromatic ring system.
The symmetric "ring breathing" vibration of the benzene ring, which involves the radial expansion and contraction of the ring, typically gives rise to a strong and sharp band in the Raman spectrum, often in the region of 1000-1100 cm⁻¹. The C-F stretching vibrations are also Raman active. The carboxylate symmetric stretch (νₛ(COO⁻)) is usually a strong band in the Raman spectrum, while the asymmetric stretch (νₐₛ(COO⁻)) can be weaker.
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aromatic Ring Stretch | 1600-1570 | Strong |
| Symmetric COO⁻ Stretch | 1450-1400 | Strong |
| Aromatic Ring Breathing | 1100-1000 | Strong |
Elucidation of Vibrational Modes and Hydrogen Bonding Interactions
The analysis of the vibrational modes for 2,3,6-Trifluorobenzoic acid and its sodium salt allows for a detailed understanding of the molecular structure. In the case of the parent acid, significant attention is given to the hydrogen bonding interactions, which typically lead to the formation of centrosymmetric dimers in the solid state. This dimerization results in characteristic shifts in the O-H and C=O stretching frequencies in the FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide precise information about the electronic environment of the hydrogen and carbon atoms.
Proton (¹H) NMR Spectroscopic Characterization
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only for the two aromatic protons. The fluorine atoms and the carboxylate group act as substituents on the benzene ring, influencing the chemical shifts of the remaining protons.
The electron-withdrawing nature of the fluorine atoms and the carboxylate group will generally cause the aromatic protons to be deshielded, shifting their resonances downfield to the region of approximately 7.0-8.0 ppm. The two aromatic protons are in different chemical environments and are expected to show distinct signals. The proton at the 4-position will be coupled to the adjacent proton at the 5-position and to the fluorine at the 3-position. The proton at the 5-position will be coupled to the proton at the 4-position and the fluorine at the 6-position. This will result in complex splitting patterns (e.g., doublet of doublets or multiplets) for both proton signals due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | ~7.0-7.5 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum of this compound will show seven distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The chemical shifts will be influenced by the attached atoms and their positions on the benzene ring.
The carboxylate carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The carbons directly bonded to the fluorine atoms (C-2, C-3, and C-6) will show large chemical shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 240-260 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF). The carbon atom attached to the carboxylate group (C-1) will also be significantly deshielded.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected Coupling |
|---|---|---|
| C-1 | ~130-135 | Multiplet (C-F coupling) |
| C-2 | ~155-160 | Doublet (large ¹JCF) |
| C-3 | ~145-150 | Doublet (large ¹JCF) |
| C-4 | ~115-120 | Multiplet (C-F coupling) |
| C-5 | ~125-130 | Multiplet (C-F coupling) |
| C-6 | ~150-155 | Doublet (large ¹JCF) |
Fluorine-19 (¹⁹F) NMR Studies for Fluorine Environment Elucidation
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three chemically non-equivalent fluorine atoms at the C2, C3, and C6 positions of the benzene ring.
The expected splitting pattern for each fluorine signal would arise from spin-spin coupling with the other two fluorine nuclei and with the aromatic protons. Specifically:
The fluorine at C2 would be coupled to the fluorine at C3 and the proton at C4.
The fluorine at C3 would be coupled to the fluorines at C2 and the proton at C4.
The fluorine at C6 would be coupled to the proton at C5.
The magnitude of the coupling constants (J-values) would provide valuable information about the spatial relationship between the coupled nuclei.
Table 1: Predicted ¹⁹F NMR Spectral Characteristics for this compound
| Fluorine Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |
| F at C2 | To be determined experimentally | Doublet of doublets | ³J(F2-F3), ⁴J(F2-H4) |
| F at C3 | To be determined experimentally | Doublet of doublets | ³J(F3-F2), ³J(F3-H4) |
| F at C6 | To be determined experimentally | Doublet | ³J(F6-H5) |
Note: The exact chemical shifts and coupling constants require experimental determination.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the choice of ionization technique is critical. Electrospray ionization (ESI), a soft ionization method, is typically employed for ionic compounds like sodium salts. In ESI-MS, the sodium salt would be expected to produce ions corresponding to the intact molecule with a sodium adduct.
While experimental mass spectrometry data for the sodium salt is not widely published, the behavior of similar sodium carboxylates in ESI-MS suggests the likely observation of ions such as:
[M + Na]⁺ : The sodium salt associated with an additional sodium cation.
[2M + Na]⁺ : A sodium-adducted dimer of the salt.
[M - H + 2Na]⁺ : The deprotonated acid with two sodium ions.
Fragmentation of the benzoate (B1203000) anion under collision-induced dissociation (CID) in a tandem MS experiment would likely involve the loss of carbon dioxide (CO₂) from the carboxylate group.
In contrast, the electron ionization (EI) mass spectrum of the parent compound, 2,3,6-trifluorobenzoic acid, is available and shows a distinct fragmentation pattern. This data is valuable for the characterization of the free acid.
Table 2: Key Fragments in the Electron Ionization Mass Spectrum of 2,3,6-Trifluorobenzoic Acid
| m/z | Ion | Relative Intensity |
| 176 | [C₇H₃F₃O₂]⁺ (Molecular Ion) | High |
| 159 | [C₇H₂F₃O]⁺ (Loss of OH) | Moderate |
| 131 | [C₆H₂F₃]⁺ (Loss of COOH) | Moderate |
Source: NIST Mass Spectrometry Data Center
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound has not been reported, the crystallographic data for the parent acid, 2,3,6-trifluorobenzoic acid, is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 881263. nih.gov This structure reveals how the molecules pack in the solid state and the nature of the intermolecular hydrogen bonding between the carboxylic acid groups.
Table 3: Crystallographic Data for 2,3,6-Trifluorobenzoic Acid
| Parameter | Value |
| CCDC Deposition Number | 881263 |
| Empirical Formula | C₇H₃F₃O₂ |
| Formula Weight | 176.09 |
| Crystal System | To be obtained from CCDC |
| Space Group | To be obtained from CCDC |
| Unit Cell Dimensions | To be obtained from CCDC |
| Volume | To be obtained from CCDC |
| Z | To be obtained from CCDC |
| Density (calculated) | To be obtained from CCDC |
Note: Detailed unit cell parameters and other crystallographic data are available through the Cambridge Crystallographic Data Centre.
The crystal structure of the sodium salt is expected to be significantly different from that of the acid. The ionic nature of the sodium carboxylate bond would lead to a crystal lattice composed of benzoate anions and sodium cations. The coordination environment of the sodium ion would be a key feature, with the cation likely interacting with the oxygen atoms of the carboxylate groups of neighboring anions. The packing of these ions would be governed by electrostatic interactions and steric effects of the trifluorinated phenyl rings.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation Methodologies
Quantum chemical methods are fundamental tools for modeling molecular systems. The two primary ab initio and related approaches used are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations.
Molecular Geometry Optimization and Conformer Analysis
A critical first step in any computational study is to find the molecule's most stable three-dimensional structure, known as geometry optimization. pennylane.aiarxiv.org This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. pennylane.ai For a molecule like 2,3,6-Trifluorobenzoic acid, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly the orientation of the carboxylic acid group relative to the fluorinated benzene (B151609) ring. Analysis of different conformers (rotational isomers) would be necessary to identify the global energy minimum.
Electronic Structure and Reactivity Descriptors
Once an optimized geometry is obtained, various electronic properties that describe the molecule's reactivity and stability can be calculated.
Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals corresponding to core electrons, lone pairs, and bonds.mpg.deThis method allows for the quantitative analysis of charge distribution (natural population analysis) and the investigation of orbital interactions, such as hyperconjugation. These interactions, represented as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, are crucial for understanding molecular stability and the electronic effects of substituents.mpg.dewisc.edu
Computational and Theoretical Insights into 2,3,6-Trifluorobenzoic Acid
Disclaimer: Detailed computational and theoretical investigations specifically for 2,3,6-Trifluorobenzoic acid sodium salt are not extensively available in publicly accessible scientific literature. Therefore, this article will discuss the computational chemistry of the parent compound, 2,3,6-Trifluorobenzoic acid , and its analogs. The principles and findings from related molecules, such as other trifluorobenzoic acid isomers, provide a scientifically grounded framework for understanding the probable characteristics of the target compound. The discussion on dimerization and hydrogen bonding is relevant to the acid form, as the sodium salt would engage in ionic interactions rather than forming the classic carboxylic acid dimers.
Theoretical calculations, typically employing Density Functional Theory (DFT), are crucial for understanding the electronic properties of molecules like 2,3,6-Trifluorobenzoic acid. The molecular electrostatic potential (MEP) and Mulliken population analysis are standard methods to elucidate charge distribution and reactivity.
Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule. wikipedia.org This method partitions the total electron density among the constituent atoms. In studies of similar molecules like 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations show that the oxygen atoms of the carboxyl group carry significant negative charges, while the carboxylic carbon and the hydrogen of the hydroxyl group are positively charged. orientjchem.org The fluorine atoms also possess negative partial charges, withdrawing electron density from the benzene ring. This charge distribution is fundamental to understanding the molecule's dipole moment, polarizability, and intermolecular interactions.
Below is an illustrative data table of Mulliken charges for a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, calculated using the B3LYP/6-311++G(d,p) method, which demonstrates the typical charge distribution expected. orientjchem.org
| Atom | Charge (e) |
| C1 | 1.566 |
| C2 | -0.125 |
| C3 | -0.363 |
| C4 | 0.458 |
| C5 | 0.211 |
| O(carboxyl) | -0.552 |
| O(hydroxyl) | -0.714 |
| H(hydroxyl) | 0.489 |
| F(on C2) | -0.288 |
| F(on C4) | -0.301 |
| F(on C5) | -0.295 |
This interactive table is based on data for the analogous compound 3-methoxy-2,4,5-trifluorobenzoic acid and serves as an example of typical charge distribution. orientjchem.org
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman, provides a fingerprint of a molecule's structure. DFT calculations are highly effective in predicting these vibrational spectra and providing a detailed assignment of the vibrational modes. scirp.org The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. scirp.org
For 2,3,6-Trifluorobenzoic acid, key vibrational modes would include:
O-H Stretching: A broad and intense band characteristic of the carboxylic acid hydroxyl group, typically appearing in the 2500-3300 cm⁻¹ range in hydrogen-bonded dimers.
C=O Stretching: A very strong absorption band, usually found between 1680 and 1710 cm⁻¹ for a dimeric carboxylic acid.
C-F Stretching: Strong bands typically observed in the 1100-1300 cm⁻¹ region.
Ring Vibrations: C-C stretching modes within the benzene ring, which occur in the 1400-1600 cm⁻¹ range.
Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment for each vibrational mode by indicating the percentage contribution of different internal coordinates (like stretching, bending, or torsion) to that mode. This allows for a precise understanding of whether a vibrational frequency corresponds to a pure motion of a specific functional group or if it is a mixed mode involving several parts of the molecule.
An illustrative PED analysis for key modes of a substituted benzoic acid is presented below.
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED Contributions) |
| 3580 | 3452 | ν(OH) (99%) |
| 1750 | 1703 | ν(C=O) (89%) |
| 1605 | 1674 | ν(CC) (87%) |
| 1290 | 1281 | ν(C-F) + β(CH) |
| 930 | 925 | γ(OH) out-of-plane bend (90%) |
This interactive table is based on representative data for fluorinated and substituted benzoic acids to illustrate a typical PED analysis. scirp.orgresearchgate.net
Molecules with significant intramolecular charge transfer, a large dipole moment, and high polarizability can exhibit Nonlinear Optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
The first-order hyperpolarizability (β₀) is a key indicator of second-order NLO activity. For substituted benzoic acids, the presence of electron-donating and electron-withdrawing groups can enhance the NLO response. In 2,3,6-Trifluorobenzoic acid, the fluorine atoms act as electron-withdrawing groups, and the carboxyl group also has a significant electronic influence. Computational studies on analogous molecules investigate how these substitutions create an asymmetric charge distribution, leading to a non-zero β₀ value. orientjchem.org The magnitude of hyperpolarizability is sensitive to the molecular structure and the basis set used in the calculation. Studies on similar molecules suggest that fluorination can significantly influence NLO characteristics. researchgate.netnih.gov
In the solid state and in nonpolar solvents, carboxylic acids like 2,3,6-Trifluorobenzoic acid are known to form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. iucr.orgchemicalbook.com This interaction involves two O-H···O hydrogen bonds, creating a stable eight-membered ring structure.
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of fluorobenzoic acids (FBAs), providing the necessary separation from matrix interferences and other related compounds. Both liquid and gas chromatography are extensively utilized.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a preferred method for the simultaneous determination of multiple FBAs, including 2,3,6-Trifluorobenzoic acid, in challenging matrices like salt-rich reservoir waters. mostwiedzy.pl The development of these methods focuses on optimizing the choice of column, mobile phase composition, and elution conditions to achieve baseline separation and enhanced sensitivity. mostwiedzy.plresearchgate.net
For instance, a method for 19 FBAs utilized a reversed-phase HPLC system with a C18 stationary phase. mostwiedzy.pl The separation was achieved using a gradient elution with a mobile phase consisting of 0.05% acetic acid in water and 0.05% acetic acid in acetonitrile. mostwiedzy.pl While this method achieved quantitative retention and elution for most analytes, it was noted that more polar compounds, including 2,3,6-Trifluorobenzoic acid (2,3,6-tFBA), had non-quantitative recoveries, which required correction using custom-synthesized deuterated internal standards. mostwiedzy.plresearchgate.net The detection limits for this HPLC-MS/MS procedure in high-salt water were reported to be between 0.01 and 0.05 ng/mL. mostwiedzy.plresearchgate.net
UPLC, which uses smaller particle size columns (e.g., sub-2 µm), offers faster analysis times and higher resolution compared to traditional HPLC and is suitable for FBA analysis. researchgate.netsielc.com
Table 1: Example HPLC Conditions for Fluorobenzoic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase A | 0.05% Acetic Acid in Water mostwiedzy.pl |
| Mobile Phase B | 0.05% Acetic Acid in Acetonitrile mostwiedzy.pl |
| Elution | Gradient mostwiedzy.pl |
| Detection | Tandem Mass Spectrometry (MS/MS) mostwiedzy.pl |
This table is generated based on data from cited research on fluorobenzoic acids.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the ultra-trace analysis of FBAs. nih.govresearchgate.net Due to the low volatility of benzoic acids, a derivatization step is required to convert them into more volatile forms, typically methyl esters (fluorobenzoic acid methyl esters or FBAMEs). researchgate.netsigmaaldrich.com This conversion significantly improves chromatographic performance and sensitivity. colostate.edu
A validated GC-MS method for 21 FBAs involved derivatization with boron trifluoride-methanol (BF₃·MeOH). researchgate.net The separation of the resulting methyl esters was successfully achieved on a ZB-50 capillary column. researchgate.net This approach allows for the determination of FBAs at concentrations as low as 6-44 ng/L. nih.govsigmaaldrich.com The use of mass spectrometry provides high selectivity and allows for the identification and quantification of compounds based on their mass spectra. jddtonline.info
Sample Preparation and Preconcentration Strategies
Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte to a level suitable for detection. mostwiedzy.pl This is especially important for complex matrices such as industrial or environmental water samples. mostwiedzy.plresearchgate.net
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of FBAs from aqueous samples. nih.govresearchgate.net The choice of sorbent material is key to achieving efficient extraction.
For analyses involving saline waters, an SPE procedure using a C18 stationary phase was optimized to preconcentrate 19 FBAs. mostwiedzy.pl This method achieved a four-fold preconcentration factor and, crucially, eliminated over 99% of the salt content, which would otherwise interfere with the analysis. mostwiedzy.plresearchgate.net However, for 2,3,6-Trifluorobenzoic acid, the recovery was found to be non-quantitative (>70%). mostwiedzy.plresearchgate.net
Another effective approach utilizes hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges containing a poly(divinylbenzene-co-N-vinylpyrrolidone) polymer. nih.govsigmaaldrich.com This method allowed for a 250-fold enrichment of 21 FBAs from a 100 mL water sample, with extraction efficiencies ranging from 71% to 94%. nih.govresearchgate.net
Table 2: Comparison of SPE Methods for Fluorobenzoic Acids
| SPE Sorbent | Preconcentration Factor | Matrix | Key Finding |
|---|---|---|---|
| C18 mostwiedzy.plresearchgate.net | 4-fold | Saline Water (>20% salt) | >99% salt elimination; non-quantitative recovery for 2,3,6-tFBA. |
This table is generated based on data from the cited sources.
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC. research-solution.comsemanticscholar.org For carboxylic acids like 2,3,6-Trifluorobenzoic acid, the primary goal is to increase volatility by converting the polar carboxyl group into a less polar ester. colostate.edu
Esterification is the most common derivatization method for this purpose. gcms.cz A widely applied procedure for FBAs is the use of boron trifluoride in methanol (B129727) (BF₃·MeOH), which converts the acids into their corresponding methyl esters. nih.govresearchgate.net The reaction is typically performed by heating the sample with the reagent, for example, at 64 °C for 24 hours, directly in the analysis vial prior to GC-MS injection. nih.govsigmaaldrich.com This procedure is straightforward and enables the determination of FBAs down to the nanogram-per-liter range. sigmaaldrich.com
Method Validation and Quality Assurance in Analytical Chemistry
Validation of an analytical method is essential to ensure that it is fit for its intended purpose. eurachem.org According to guidelines from bodies like the International Conference on Harmonisation (ICH), method validation involves evaluating several key parameters to demonstrate reliability and accuracy. ekb.eg
For chromatographic methods used to quantify FBAs, validation typically includes the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. ekb.eg
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. ekb.eg For an HPLC-MS/MS method, LODs for FBAs were between 0.01 and 0.05 ng/mL. mostwiedzy.pl
Accuracy: The closeness of the test results to the true value. For one LC-MS/MS method, accuracy was reported as 85.2-118.1%. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. ekb.eg
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ekb.eg
A crucial aspect of quality assurance, especially when dealing with analytes that show variable recovery like 2,3,6-Trifluorobenzoic acid, is the use of internal standards. mostwiedzy.pl The use of custom-synthesized deuterated internal standards for compounds with non-quantitative recoveries, such as 2,3,6-tFBA, allows for accurate correction of the final quantified amount. mostwiedzy.plresearchgate.net
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in Complex Organic Synthesis
The trifluorinated benzene (B151609) ring of 2,3,6-trifluorobenzoic acid sodium salt serves as a robust scaffold for the construction of intricate molecular architectures. Its utility as a foundational element in multi-step synthetic sequences is well-established.
Precursors for Fluoroaromatic Compounds and Fine Chemicals
2,3,6-Trifluorobenzoic acid is a crucial intermediate in the synthesis of a variety of fluoroaromatic compounds and fine chemicals, particularly in the pharmaceutical and agrochemical industries. nbinno.com The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and potency of drug candidates. nbinno.com For instance, this compound is utilized in the development of inhibitors for malaria aspartyl proteases Plasmepsin I and II, highlighting its role in creating new therapeutic agents. nbinno.com
In the agrochemical sector, 2,3,6-trifluorobenzoic acid serves as a precursor for the production of effective herbicides and fungicides. nbinno.com The fluorine substituents can increase the efficacy and selectivity of these agricultural products. illinois.edu The versatility of trifluorobenzoic acids, in general, makes them important raw materials for photosensitizers, medicines, and pesticides. google.comchemicalbook.com
The following table summarizes some of the applications of trifluorobenzoic acids as precursors:
| Application Sector | Resulting Products | Key Benefit of Fluorination |
| Pharmaceuticals | Drug Intermediates (e.g., for anti-malarials) | Enhanced metabolic stability and potency |
| Agrochemicals | Herbicides, Fungicides | Increased efficacy and selectivity |
| Fine Chemicals | Photosensitizers | Tailored electronic properties |
Utilization in Transition Metal-Catalyzed C-H Activation Reactions
While direct applications of this compound in transition metal-catalyzed C-H activation are not extensively documented, the broader class of trifluorobenzoic acids has shown significant promise in this area. For example, 3,4,5-trifluorobenzoic acid has been successfully employed as a transient directing group in palladium-catalyzed C-H activation reactions. ossila.com In these reactions, the carboxylic acid group coordinates to the metal center, directing the C-H activation to a specific position on the substrate. The fluorine atoms on the aromatic ring are thought to modulate the acidity of the carboxylic acid, facilitating the catalytic cycle. ossila.com This suggests a potential, yet to be fully explored, role for 2,3,6-trifluorobenzoic acid and its derivatives in similar catalytic systems, offering a pathway to novel molecular structures.
Contributions to Advanced Materials Development
The incorporation of the 2,3,6-trifluorobenzoyl moiety into larger molecules can lead to the development of advanced materials with unique and desirable properties.
Intermediates for Liquid Crystal Materials
Fluorinated compounds are of paramount importance in the design of modern liquid crystal (LC) materials used in displays and other electro-optical devices. The introduction of fluorine atoms into the molecular structure of LCs can significantly influence their mesomorphic behavior, dielectric anisotropy, and other key physical properties. researchgate.net Benzoic acid derivatives are common building blocks in the synthesis of liquid crystals. nih.gov Although direct evidence for the use of 2,3,6-trifluorobenzoic acid in commercially available liquid crystals is limited, its structural motifs are consistent with those found in advanced LC materials. The polarity and rigidity imparted by the trifluorinated ring could be leveraged to create novel liquid crystalline compounds with tailored properties for specific applications.
Development of Materials with Improved Thermal and Chemical Resistance
The inherent stability of the carbon-fluorine bond is a key factor in the development of materials with superior thermal and chemical resistance. researchgate.net Aromatic compounds containing multiple fluorine atoms are generally more resistant to oxidation and other degradation reactions compared to their non-fluorinated counterparts. nbinno.com Materials synthesized from precursors like 2,3,6-trifluorobenzoic acid are expected to exhibit these enhanced stability profiles. For instance, high-performance coatings and specialty polymers derived from fluorinated aromatic acids demonstrate exceptional durability in harsh chemical and high-temperature environments. nbinno.com This makes them valuable in industries such as aerospace, electronics, and chemical processing where material robustness is critical.
The following table outlines the expected property enhancements in materials derived from 2,3,6-trifluorobenzoic acid:
| Material Type | Enhanced Property | Underlying Reason | Potential Application |
| Fluorinated Polymers | Thermal Stability | High C-F bond energy | High-temperature plastics |
| Fluorinated Polymers | Chemical Resistance | Shielding of the polymer backbone by fluorine atoms | Chemical-resistant coatings |
| Specialty Materials | Oxidative Stability | Electron-withdrawing nature of fluorine atoms | Materials for harsh environments |
Environmental and Geochemical Tracing Applications
The sodium salt of 2,3,6-Trifluorobenzoic acid is a member of the fluorinated benzoic acids (FBAs), a class of artificial, stable, and non-radioactive tracers. s4science.at These compounds have gained prominence in environmental and geochemical studies for their utility in tracking water movement through subsurface environments. s4science.atresearchgate.net Their chemical properties make them particularly suitable for investigating flow dynamics in complex systems such as geothermal and hydrothermal reservoirs, as well as in oil and gas wells. s4science.atresearchgate.net
Application as Non-Reactive Water Tracers in Subsurface Hydrology
2,3,6-Trifluorobenzoic acid and other FBAs are widely regarded as effective non-reactive, or conservative, tracers for hydrological modeling and subsurface investigations. nih.govgeus.dkunt.edu A conservative tracer is a substance that moves with the water without significantly interacting with the surrounding geological media. unt.edu The fluorination of the benzoic acid structure dramatically improves its chemical and biological stability, a key requirement for tracers that must persist for the duration of a test. unt.edu
The utility of FBAs like 2,3,6-trifluorobenzoic acid stems from their adherence to the ideal properties of a groundwater tracer. unt.edu They are water-soluble, exhibit minimal sorption to aquifer materials, and are foreign to the natural environment, which prevents confusion with pre-existing chemicals. unt.edu Their low toxicity and non-mutagenic nature further establish them as environmentally sound options for field use. unt.edu These characteristics allow hydrologists to use them to map subterranean flow paths, determine fluid velocity, and characterize reservoirs, providing critical data for managing water resources and optimizing energy recovery. s4science.atepj-conferences.org
Table 1: Ideal Properties of Subsurface Water Tracers
This table outlines the essential characteristics required for a chemical compound to be considered an effective and reliable tracer for subsurface water flow studies.
| Property | Description | Relevance to 2,3,6-Trifluorobenzoic Acid |
| Water Solubility | Must dissolve readily in water to move with the fluid phase. | As an organic acid salt, it is soluble in water. unt.edu |
| Conservative Nature | Should not sorb (adhere) to aquifer materials or undergo ion exchange. | Fluorinated benzoic acids are known to behave conservatively. unt.edu |
| Chemical & Biological Stability | Must remain chemically unchanged for the duration of the test. | Halogen substitution (fluorine) provides high stability. unt.edu |
| Foreign to the Environment | Should not be naturally present in the system under study. | FBAs are artificial compounds not typically found in nature. unt.edu |
| High Analytical Sensitivity | Must be detectable at very low concentrations after significant dilution. | Modern analytical methods can detect FBAs at ppb levels. s4science.at |
| Non-Toxic | Should pose no harm to the environment or human health. | Fluorobenzoates have been shown to have relatively low toxicity. unt.edu |
Detection and Quantification in Aqueous Reservoir and Environmental Samples
The accurate detection and quantification of 2,3,6-trifluorobenzoic acid at trace levels in complex water matrices is essential for its use as a tracer. researchgate.net The primary analytical technique for this purpose is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), often using an ultra-high-performance liquid chromatography (UHPLC) system for enhanced speed and resolution. s4science.at
This method is highly sensitive and selective, capable of detecting trifluorobenzoic acids and other FBA tracers at concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. s4science.at One study established a general detection limit for trifluorobenzoic acid in groundwater at 1 microgram per liter (µg/L) using electrospray ionization (ESI), a common technique for this analysis. nih.govgeus.dksigmaaldrich.com The analysis is typically rapid, with elution times of just a few minutes, and requires only small sample volumes with minimal cleanup. nih.govgeus.dk
Sample preparation may involve solid-phase extraction (SPE) to concentrate the analytes from large volumes of water and remove interfering substances, enhancing detection limits for ultra-trace analysis. researchgate.netntis.gov During chromatographic separation, it has been noted that 2,3,6-trifluorobenzoic acid may have a similar retention time to 2,6-difluorobenzoic acid, a factor that must be managed through careful method optimization to ensure accurate quantification. s4science.at
Table 2: Example UHPLC-MS/MS Parameters for FBA Analysis
This table provides an example of the instrumental parameters used for the analysis of fluorobenzoic acid (FBA) tracers, including 2,3,6-trifluorobenzoic acid, in aqueous samples.
| Parameter | Specification | Source |
| Chromatography System | PerkinElmer UHPLC System | s4science.at |
| Mass Spectrometer | PerkinElmer QSight® 220 MS/MS | s4science.at |
| Analytical Column | Reverse Phase C18 (e.g., Restek® Force 3.0 x 50 mm, 1.8 µm) | s4science.at |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | s4science.at |
| Electrospray Voltage | -4500 V | s4science.at |
| Source Temperature | 410 °C | s4science.at |
| Analysis Time | < 4 minutes | s4science.at |
| Limit of Quantification | 0.09 - 14.1 ppb (depending on the specific FBA) | s4science.at |
Structure Reactivity Relationships and Mechanistic Insights
Influence of Fluorine Substitution Pattern on Reactivity and Electronic Properties
In addition to the inductive effect, fluorine atoms possess lone pairs of electrons that can be donated back to the aromatic ring via a resonance (or mesomeric) effect (+M). quora.com This pi-donation partially counteracts the inductive withdrawal and is most pronounced at the ortho and para positions relative to the fluorine atom. However, for fluorine, the -I effect is overwhelmingly dominant over its +M effect. prepchem.com
In the case of 2,3,6-trifluorobenzoic acid, the fluorine atoms at positions 2 and 6 (ortho to the carboxyl group) and position 3 collectively create a highly electron-poor (electrophilic) aromatic system. innospk.com This pronounced electron deficiency makes the ring highly susceptible to nucleophilic attack while simultaneously rendering it resistant to conventional electrophilic aromatic substitution. sigmaaldrich.com The carboxyl group itself is also an electron-withdrawing, deactivating group, further intensifying the ring's deactivation towards electrophiles. quora.com This electronic profile is a key determinant of the compound's characteristic reaction pathways.
Stereochemical Considerations and Regioisomeric Effects
The asymmetric 2,3,6-substitution pattern has significant consequences for the regioselectivity of reactions involving the aromatic ring. Unlike more symmetrical isomers such as 2,4,6-trifluorobenzoic acid, the carbon atoms at positions 4 and 5 in the 2,3,6-isomer are electronically and sterically distinct, leading to preferential reaction at one site over the other.
The directing effects of the substituents must be considered in concert. The carboxyl group is a meta-director for electrophilic substitution, while fluorine atoms are ortho, para-directors. quora.com However, due to the severe deactivation of the ring by the combined electron-withdrawing power of three fluorine atoms and a carboxyl group, electrophilic aromatic substitution is highly unfavorable.
The more pertinent consideration is for nucleophilic aromatic substitution (SNAr), where the regiochemical outcome is dictated by the ability of the substituents to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group (a fluorine atom in this case), are crucial for stabilizing this intermediate. libretexts.org In 2,3,6-trifluorobenzoic acid, all fluorine atoms are positioned to activate the ring for SNAr. The precise location of nucleophilic attack and which fluorine atom is displaced would depend on the specific nucleophile and reaction conditions, with the positions ortho and para to the other electron-withdrawing groups being the most likely sites of substitution.
Investigations into Reaction Mechanisms (e.g., Electrophilic Aromatic Substitution, Oxidation, Reduction)
Electrophilic Aromatic Substitution (EAS): The mechanism for EAS involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. libretexts.org For 2,3,6-trifluorobenzoic acid, this pathway is severely hindered. The cumulative inductive effects of the three fluorine atoms and the carboxyl group make the ring extremely electron-deficient and thus a poor nucleophile. Consequently, forcing this compound to undergo EAS would require exceptionally harsh conditions and a highly reactive electrophile. sigmaaldrich.com
Nucleophilic Aromatic Substitution (SNAr): A more viable reaction pathway for this molecule is nucleophilic aromatic substitution. The SNAr mechanism proceeds via an addition-elimination sequence. A nucleophile attacks the electron-poor aromatic ring at a carbon bearing a good leaving group (in this case, a fluoride (B91410) ion), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the expulsion of the leaving group. The strong electron-withdrawing fluorine atoms are essential as they stabilize the negative charge of the Meisenheimer complex, lowering the activation energy for the reaction. libretexts.org The 2,3,6-trifluoro substitution pattern strongly activates the ring for this type of transformation, making it a useful substrate for synthesizing more complex molecules by displacing one of the fluorine atoms with a suitable nucleophile. nbinno.cominnospk.com
Oxidation and Reduction: The fluorinated benzene ring is generally resistant to oxidation due to its low electron density. nbinno.com However, the carboxyl group can undergo typical reactions. For instance, processes for the decarboxylation of fluorinated phthalic acids to yield fluorinated benzoic acids by heating have been developed, suggesting that under certain conditions, the carboxyl group can be removed. google.comgoogle.com Conversely, reduction of the carboxyl group on a fluorinated ring is a known transformation. For example, the electrochemical reduction of pentafluorobenzoic acid can yield either 2,3,5,6-tetrafluorobenzoic acid (by hydrodefluorination) or pentafluorobenzyl alcohol (by reduction of the carboxyl group), depending on the conditions. google.com This indicates that both the ring and the carboxyl group can be targeted for reduction, with the outcome being controllable.
Impact of Fluorine Atoms on Acidic Properties and Molecular Interactions
The presence of fluorine atoms dramatically influences the acidity of the carboxylic acid functional group. The electron-withdrawing inductive effect of the halogens stabilizes the carboxylate anion formed upon deprotonation by dispersing its negative charge. masterorganicchemistry.com This stabilization makes the conjugate base weaker (more stable), and therefore, the corresponding acid is stronger.
In 2,3,6-trifluorobenzoic acid, this effect is particularly pronounced. The two ortho-fluorine atoms (at positions 2 and 6) are in close proximity to the carboxyl group, exerting a powerful inductive pull. The additional fluorine at the meta-position (position 3) further contributes to this effect. As a result, 2,3,6-trifluorobenzoic acid is a significantly stronger acid than benzoic acid and its monofluorinated counterparts. The predicted pKa value for 2,3,6-trifluorobenzoic acid is approximately 2.00, which is substantially lower than that of benzoic acid (4.20) and the ortho, meta, and para-fluorobenzoic acids. nbinno.comchemicalbook.com
| Compound | pKa Value |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2,3,6-Trifluorobenzoic Acid | ~2.00 (Predicted) |
This table is sortable by column.
In the solid state, the molecular interactions of fluorinated benzoic acids are governed by a combination of hydrogen bonding, halogen bonding, and π-stacking. Crystal structure analysis of the related isomer, 2,4,6-trifluorobenzoic acid, reveals that molecules form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between their carboxyl groups. nih.gov These dimeric units are further connected into strands by dispersive F⋯O contacts. nih.gov The crystal structure of 2,3,6-trifluorobenzoic acid itself is available in the Cambridge Structural Database (CSD entry 881263), and while detailed analysis is beyond this scope, similar strong hydrogen-bonded dimer formation is expected to be the primary organizing motif, supplemented by weaker fluorine-involved interactions and potential π-stacking of the aromatic rings. nih.gov The specific substitution pattern influences the crystal packing and the nature of these intermolecular forces. nih.gov
Q & A
Basic: What are the optimal methods for synthesizing and purifying 2,3,6-trifluorobenzoic acid sodium salt with high yield and purity?
Answer:
The synthesis typically involves neutralizing 2,3,6-trifluorobenzoic acid with sodium hydroxide under controlled pH (7–8) in aqueous or ethanol-water mixtures. Post-reaction, purification via recrystallization from hot ethanol or methanol is recommended to remove unreacted acid and inorganic salts. Characterization should include melting point analysis (expected range: 142–145°C for the free acid, adjusted for sodium salt) and HPLC purity testing (>95%) . For advanced purity, ion-exchange chromatography can address residual sodium ions .
Basic: Which analytical techniques are most effective for quantifying this compound in complex biological or environmental matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using transitions such as m/z 175 → 113 (for the trifluorinated parent ion) is optimal for specificity in salt-rich samples. Solid-phase extraction (SPE) with C18 cartridges or ion-exchange resins reduces matrix interference . Quantification via calibration curves (1–100 ppm range) with deuterated internal standards improves accuracy .
Intermediate: How does the sodium salt form of 2,3,6-trifluorobenzoic acid enhance solubility and dissolution kinetics compared to the free acid?
Answer:
The sodium salt increases aqueous solubility due to improved ionization (pKa ~2.5–3.5 for the carboxylic acid group). In vitro dissolution studies in phosphate buffer (pH 6.8) show a 3–5× faster dissolution rate compared to the free acid . For advanced studies, use dynamic light scattering (DLS) to monitor particle size reduction (<50 µm) and surface area enhancement via micronization .
Advanced: What experimental strategies mitigate discrepancies in solubility data under varying pH and temperature conditions?
Answer:
Standardize solubility testing using the shake-flask method with pH-adjusted buffers (1–10 range) and controlled temperature (±0.5°C). For thermodynamic solubility, equilibrate samples for 24–48 hours. Address discrepancies by verifying ionic strength effects (e.g., using Debye-Hückel theory) and quantifying residual crystallinity via X-ray powder diffraction (XRPD) .
Advanced: How can this compound be utilized in co-crystal formulations to improve drug permeability?
Answer:
Co-crystallization with BCS Class IV drugs (e.g., naftopidil) involves solvent-assisted grinding or slow evaporation. Screening fluorinated coformers (e.g., 2,4,5-trifluorobenzoic acid) via ternary phase diagrams optimizes molar ratios. Permeability assays (e.g., Caco-2 monolayers) demonstrate enhanced apparent permeability (Papp) by 2–3× through tight junction modulation .
Intermediate: What are the environmental degradation pathways and ecotoxicological risks of this compound?
Answer:
Under UV irradiation, defluorination generates difluoro- and monofluoro-benzoic acid derivatives, detectable via LC-HRMS . Ecotoxicity assays (e.g., Daphnia magna LC50) indicate moderate toxicity (EC50 ~10–50 mg/L). Advanced studies should model soil sorption (Koc) and hydrolysis rates (t1/2 >30 days at pH 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
